Methyl 5-tert-butyl-2-methoxybenzoate

Description

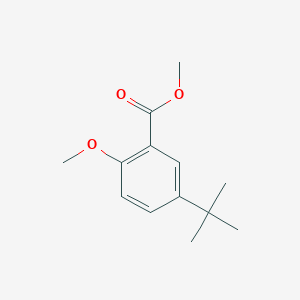

Methyl 5-tert-butyl-2-methoxybenzoate (CAS: JRD1160) is a methyl ester derivative characterized by a tert-butyl group at the 5-position and a methoxy group at the 2-position of the benzoate ring. This compound is synthesized via esterification or substitution reactions, leveraging the steric and electronic effects of its substituents. Its tert-butyl group imparts significant steric hindrance and lipophilicity, while the methoxy group contributes electron-donating properties, enhancing stability against oxidation .

Properties

Molecular Formula |

C13H18O3 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

methyl 5-tert-butyl-2-methoxybenzoate |

InChI |

InChI=1S/C13H18O3/c1-13(2,3)9-6-7-11(15-4)10(8-9)12(14)16-5/h6-8H,1-5H3 |

InChI Key |

DPDYIPOXYABUCE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-tert-butyl-2-methoxybenzoate can be synthesized through the esterification of 5-tert-butyl-2-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and methanol mixture with a catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-tert-butyl-2-methoxybenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Produces alcohols.

Substitution: Produces various substituted benzoates depending on the reagents used.

Scientific Research Applications

Methyl 5-tert-butyl-2-methoxybenzoate is utilized in several scientific research fields:

Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-tert-butyl-2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors or other biomolecules, exerting their effects .

Comparison with Similar Compounds

Methyl 5-tert-butyl-2-hydroxybenzoate (CAS: JRD1136)

Structural Difference : The hydroxyl (-OH) group replaces the methoxy (-OCH₃) at the 2-position.

Key Properties :

- Acidity : The hydroxyl group increases acidity (pKa ~8–10) compared to the methoxy derivative, making it reactive in basic conditions .

- Solubility: Higher polarity due to -OH enhances solubility in polar solvents like water or ethanol.

- Synthesis: Synthesized via esterification of 5-tert-butyl-2-hydroxybenzoic acid with methanol under acidic catalysis. Requires purification steps (e.g., crystallization) to isolate the product . Applications: Used as a precursor in pharmaceuticals or agrochemicals where further functionalization of the hydroxyl group is needed.

Methyl-5-methoxy-2-methylbenzoate

Structural Difference : A methyl (-CH₃) group replaces the tert-butyl at the 5-position.

Key Properties :

- Steric Effects : Reduced steric hindrance compared to the tert-butyl analog, leading to higher reactivity in substitution reactions.

- Volatility : Lower molecular weight (~180.2 g/mol) increases volatility, making it suitable for gas-phase applications .

- Synthesis : Typically prepared via Friedel-Crafts alkylation or direct esterification of 5-methoxy-2-methylbenzoic acid.

| Property | This compound | Methyl-5-methoxy-2-methylbenzoate |

|---|---|---|

| Substituent (5-position) | -C(CH₃)₃ | -CH₃ |

| Molecular Weight (g/mol) | ~236.3 | ~180.2 |

| Melting Point (°C) | ~85–90 | ~45–50 |

| Applications | Polymer additives, surfactants | Fragrances, solvents |

Methyl 5-acetyl-2-(benzyloxy)benzoate

Structural Difference : An acetyl (-COCH₃) and benzyloxy (-OBn) group replace the tert-butyl and methoxy groups.

Key Properties :

- Reactivity : The acetyl group introduces ketone functionality, enabling nucleophilic additions. The benzyloxy group acts as a protecting group for hydroxyls in multistep syntheses .

- Polarity : Higher polarity due to the acetyl group enhances solubility in aprotic solvents (e.g., DMF, DMSO).

- Applications : Intermediate in pharmaceutical synthesis (e.g., anti-inflammatory agents) where controlled deprotection is required .

Biological Activity

Methyl 5-tert-butyl-2-methoxybenzoate is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a methoxy group and a tert-butyl group attached to a benzoate structure. This unique arrangement contributes to its distinctive chemical reactivity and biological activity. The presence of these functional groups influences solubility, stability, and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound can act as a substrate for specific enzymes, leading to the formation of active metabolites that can modulate cellular pathways. Notably, the methoxy group can engage in hydrogen bonding, enhancing its interaction with proteins and nucleic acids.

Key Mechanisms:

- Enzyme Interaction: The compound may inhibit or activate specific enzymes, which can lead to altered metabolic pathways.

- Receptor Binding: Active metabolites formed from the compound can bind to cellular receptors, influencing signal transduction processes.

- Antioxidant Activity: The presence of the methoxy group may contribute to antioxidant properties, helping to mitigate oxidative stress in cells .

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Properties: Preliminary studies suggest that the compound exhibits antimicrobial activity against various bacterial strains. This property makes it a candidate for further investigation as an antimicrobial agent.

- Anticancer Activity: In vitro studies have shown that derivatives of methoxybenzoates can induce apoptosis in cancer cell lines, suggesting potential anticancer properties .

- Anti-inflammatory Effects: Similar compounds have demonstrated anti-inflammatory effects, indicating that this compound may also possess this activity.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Methyl 5-tert-butyl-2-hydroxybenzoate | Hydroxyl group instead of methoxy | Antioxidant, antimicrobial |

| Methyl 5-(ethylsulfonyl)-2-methoxybenzoate | Sulfonyl group enhances reactivity | Anticancer potential |

| Methyl 5-(acetylamino)-2-methoxybenzoate | Acetamido group alters reactivity | Cytotoxicity against cancer cells |

This table highlights how variations in functional groups influence the biological activities of related compounds. This compound stands out due to its unique combination of tert-butyl and methoxy groups.

Case Study: Anticancer Activity

A study conducted on various methoxybenzoate derivatives indicated that this compound exhibited selective cytotoxicity against certain cancer cell lines. The compound was tested against human lung carcinoma (A549) and colon adenocarcinoma (HCT-116) cells, showing significant growth inhibition at lower concentrations compared to other derivatives .

Research Findings on Antimicrobial Activity

In a comparative study assessing the antimicrobial efficacy of various benzoates, this compound demonstrated notable activity against Gram-positive bacteria. The mechanism was hypothesized to involve membrane disruption and interference with bacterial metabolic processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.